3-[(6-chloro-2-pyridinyl)amino]thieno[3,2-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
3-[(6-chloropyridin-2-yl)amino]thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN4OS/c12-8-2-1-3-9(14-8)15-16-6-13-7-4-5-18-10(7)11(16)17/h1-6H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQEUCLBLEOLLOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)NN2C=NC3=C(C2=O)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-chloro-2-pyridinyl)amino]thieno[3,2-d]pyrimidin-4(3H)-one typically involves the following steps:
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Formation of the Thienopyrimidine Core: : This can be achieved by cyclization reactions involving thiophene derivatives. For instance, 3-amino-4-cyano-2-thiophenecarboxamides can be cyclized using formic acid or triethyl orthoformate to yield thienopyrimidin-4-ones .
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Introduction of the Pyridine Moiety: : The pyridine ring can be introduced through nucleophilic substitution reactions. For example, 6-chloro-2-pyridineamine can be reacted with the thienopyrimidine core under basic conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring. Common oxidizing agents include hydrogen peroxide and peracids.
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Reduction: : Reduction reactions can target the pyridine ring, especially if it contains electron-withdrawing substituents. Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
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Substitution: : The chlorine atom in the pyridine ring can be substituted by various nucleophiles, including amines and thiols, under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research has indicated that thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to 3-[(6-chloro-2-pyridinyl)amino]thieno[3,2-d]pyrimidin-4(3H)-one have been studied for their ability to inhibit specific kinases involved in cancer progression. A notable study highlighted the compound's potential as a selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ), which is implicated in various malignancies, including hematological cancers .
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have shown that thieno[3,2-d]pyrimidine derivatives can exhibit potent antibacterial and antifungal effects. For example, derivatives have been synthesized and tested against standard pathogens, demonstrating remarkable efficacy compared to conventional antibiotics .
1.3 Neuropharmacological Effects
In the realm of neuropharmacology, this compound has been explored for its potential as a modulator of G protein-coupled receptors (GPCRs). These receptors are critical targets in treating central nervous system disorders. The compound's structural features suggest it could serve as a lead compound for developing novel treatments for conditions such as schizophrenia and depression .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of thieno[3,2-d]pyrimidine derivatives is crucial for optimizing their pharmacological profiles. Various modifications at the pyridine and thieno moieties have been systematically studied to enhance potency and selectivity against specific biological targets. For instance:
| Modification | Effect on Activity |
|---|---|
| Addition of alkyl groups | Increased lipophilicity and cellular uptake |
| Halogen substitutions | Enhanced binding affinity to target enzymes |
| Alteration of functional groups | Improved selectivity towards specific pathways |
These findings underscore the importance of chemical modifications in developing more effective therapeutic agents.
Case Studies
Case Study 1: PI3Kδ Inhibition in Cancer Therapy
A clinical study investigated the efficacy of a thieno[3,2-d]pyrimidine derivative similar to this compound in patients with chronic lymphocytic leukemia (CLL). Results indicated a significant reduction in tumor size and improved patient outcomes, highlighting the compound's potential as a targeted cancer therapy .
Case Study 2: Antimicrobial Screening
In a comparative study of various thieno[3,2-d]pyrimidine derivatives against bacterial strains such as Escherichia coli and Staphylococcus aureus, one derivative demonstrated up to 80% inhibition at low concentrations. This suggests a promising avenue for developing new antibiotics derived from this scaffold .
Mechanism of Action
The mechanism of action of 3-[(6-chloro-2-pyridinyl)amino]thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival . By inhibiting these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects on Solubility : Methoxy groups (e.g., 6b, 3a) enhance solubility compared to chlorophenyl groups (6d, GW3430) but reduce thermal stability (lower melting points) .
- Thermal Stability : Hydroxyphenyl derivatives (3b) exhibit exceptionally high melting points (>300°C), likely due to hydrogen bonding .
- Synthetic Yields: Pyrazole-substituted derivatives (6b, 6d) show higher yields (~70%) compared to methylated thienopyrimidinones (3a: 48%) .
Antitumor Activity:
- Thienotriazolopyrimidines (): Derivatives like compound 18 (IC₅₀ = 1.2 µM against MCF-7 cells) demonstrate potent antitumor activity via kinase inhibition .
Antifungal/Melanogenesis Activity:
Target Engagement:
- Molecular Docking (): Amino-substituted derivatives (e.g., 4a–z) show high affinity for EGFR and VEGFR-2 kinases (docking scores < -10 kcal/mol), correlating with antitumor efficacy .
Functional Advantages of the Target Compound
- Chloropyridinylamino Group: The 6-chloro-2-pyridinyl moiety may enhance DNA intercalation or kinase binding compared to methoxy/phenyl groups, as seen in GW3430 () .
- Synthetic Flexibility: The amino group at position 3 allows for further functionalization (e.g., sulfonamide coupling in ) to optimize pharmacokinetics .
Biological Activity
The compound 3-[(6-chloro-2-pyridinyl)amino]thieno[3,2-d]pyrimidin-4(3H)-one , with the CAS number 338750-86-0, is a member of the thieno[3,2-d]pyrimidine family. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and biochemistry. The structural features of this compound suggest various mechanisms of action, including kinase inhibition and antioxidant properties.
Chemical Structure and Properties
- Molecular Formula : C11H7ClN4OS
- Molecular Weight : 278.72 g/mol
- Purity : >90%
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition :
- The compound has been shown to inhibit various kinases, particularly the Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3). These kinases are implicated in cancer progression and survival signaling pathways. Studies indicate that derivatives of thieno[3,2-d]pyrimidine exhibit strong inhibitory activity against these kinases with IC50 values in the low nanomolar range .
- Antioxidant Activity :
Research Findings
Recent studies have explored the synthesis and biological evaluation of this compound:
Case Study: Pim Kinase Inhibition
A study synthesized various thieno[3,2-d]pyrimidinone derivatives, including this compound. The most active compounds were tested for their ability to inhibit Pim kinases. The results demonstrated:
- IC50 Values :
- Compounds showed significant inhibition with IC50 values ranging from 1.18 μM to 8.83 μM against Pim kinases.
| Compound ID | IC50 (μM) |
|---|---|
| Compound A | 1.18 |
| Compound B | 4.62 |
| Compound C | 8.83 |
This data indicates that modifications to the thieno[3,2-d]pyrimidine structure can enhance kinase inhibition potency.
Anticancer Activity
In vitro studies have assessed the cytotoxic effects on various cancer cell lines (MCF7, HCT116, PC3). The findings suggested that compounds derived from thieno[3,2-d]pyrimidinone exhibited promising anticancer activity:
- Cytotoxicity Results :
| Cell Line | Compound A (IC50) | Compound B (IC50) | Compound C (IC50) |
|---|---|---|---|
| MCF7 | 10 μM | 5 μM | 15 μM |
| HCT116 | 12 μM | 7 μM | 20 μM |
| PC3 | 8 μM | 6 μM | 18 μM |
These results indicate that structural variations can significantly impact the efficacy against different cancer types.
Q & A
Basic Questions
Q. What are the established synthetic methodologies for synthesizing 3-[(6-chloro-2-pyridinyl)amino]thieno[3,2-d]pyrimidin-4(3H)-one and its structural analogues?
- Methodological Answer : The core synthetic route involves reductive amination and oxidation steps .
- Step 1 : Oxidation of intermediates (e.g., thieno[2,3-d]pyrimidine-6-methanol) using Dess-Martin periodinane (DMP) yields aldehydes with high efficiency (91% yield) compared to ceric ammonium nitrate (CAN) .
- Step 2 : Reductive amination with aryl amines (e.g., 6-chloro-2-pyridinylamine) is performed using sodium cyanoborohydride (NaBH3CN) at pH 6 in methanol under argon, achieving yields up to 87% for derivatives like 4f .
- Alternative routes include condensation reactions with 2-amino-3-thiophenecarboxylates and reagents like formamide or urea .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing the structural integrity of this compound?
- Methodological Answer :
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NH stretches) .
- NMR (¹H and ¹³C) : Validates substituent integration and aromatic ring patterns. For example, ¹H NMR of compound 4a shows signals for methoxy groups at δ 3.75 ppm .
- Melting Point Analysis : Used to assess purity (e.g., derivatives like 4d melt at 254–256°C) .
- High-Resolution Mass Spectrometry (HRMS) or elemental analysis for molecular formula confirmation.
Q. What are the critical considerations in designing a reductive amination protocol for thienopyrimidine derivatives?
- Methodological Answer :
- pH Control : Maintain pH ~6 to stabilize the imine intermediate and prevent side reactions .
- Reagent Choice : NaBH3CN is preferred over NaBH4 due to selective reduction of imines in the presence of aldehydes .
- Solvent and Atmosphere : Use dry methanol under inert gas (argon) to avoid moisture-sensitive side reactions .
- Substituent Compatibility : Electron-deficient aryl amines (e.g., 2,5-dichloroaniline) may require pre-formation of the imine intermediate to improve yields .
Advanced Questions
Q. How can researchers address low reaction yields in the synthesis of arylaminomethyl-substituted thienopyrimidines?
- Methodological Answer :
- Optimize Oxidation : Replace CAN with DMP for higher aldehyde yields (91% vs. lower efficiency with CAN) .
- Pre-Form Imine Intermediates : For unreactive aryl amines (e.g., 2,5-dichloroaniline), isolate the imine before reduction to bypass kinetic barriers .
- Vary Reaction Time/Temperature : Extended stirring (24–48 hrs) at room temperature improves conversion for sterically hindered amines.
- Purification : Use column chromatography with gradients (e.g., ethyl acetate/hexane) to separate byproducts .
Q. What methodological approaches are recommended for elucidating structure-activity relationships (SAR) in dihydrofolate reductase (DHFR) inhibition by thienopyrimidine derivatives?
- Methodological Answer :
- Systematic Substituent Variation : Compare analogues with methoxy (4a), chloro (4d), and dichloro (4e) groups to assess electronic effects on DHFR binding .
- Enzyme Assays : Use spectrophotometric assays (e.g., NADPH oxidation) to measure IC₅₀ values. For example, compound 4g showed moderate inhibition (IC₅₀ = 12 µM) .
- Crystallography : Co-crystallize derivatives with DHFR to identify key interactions (e.g., hydrogen bonds with pyrimidine core) .
- Computational Docking : Validate binding modes using software like AutoDock Vina to prioritize synthetic targets .
Q. How should contradictory data between in vitro enzyme inhibition assays and cellular activity studies be analyzed for this compound class?
- Methodological Answer :
- Membrane Permeability : Measure logP (e.g., via HPLC) to assess cellular uptake. Hydrophilic derivatives (e.g., 4g with -COOH) may have poor permeability despite strong in vitro activity .
- Metabolic Stability : Perform liver microsome assays to identify rapid degradation (e.g., ester hydrolysis in 4g) .
- Off-Target Effects : Use kinase profiling panels to rule out non-specific binding.
- Cellular Context : Account for differences in folate levels between cell lines, which alter DHFR dependency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
